molecular formula C28H35N3O4S B2736646 N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-37-1

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2736646
CAS No.: 878059-37-1
M. Wt: 509.67
InChI Key: CBIZNYUPMHCRQZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C28H35N3O4S and its molecular weight is 509.67. The purity is usually 95%.
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Biological Activity

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a piperidine derivative. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
  • Modulation of Receptor Activity : The presence of piperidine rings often correlates with modulation of neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter release
Enzyme InhibitionInhibition of cholinesterase enzymes

1. Antimicrobial Activity

A study conducted on a series of indole-based compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, a related compound was observed to activate caspase pathways leading to programmed cell death in breast cancer cells . This suggests that this compound may also possess anticancer properties.

3. Neuroprotective Effects

Research on piperidine derivatives has indicated neuroprotective effects through the modulation of neurotransmitter systems. These compounds have been shown to enhance cognitive function in animal models by increasing levels of acetylcholine in the brain .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4S/c1-3-4-7-22-10-12-23(13-11-22)29-27(32)20-36(34,35)26-18-31(25-9-6-5-8-24(25)26)19-28(33)30-16-14-21(2)15-17-30/h5-6,8-13,18,21H,3-4,7,14-17,19-20H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIZNYUPMHCRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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